Ethanone, 1-(1-naphthalenyl)-, oxime

Catalog No.
S3704827
CAS No.
100485-51-6
M.F
C12H11NO
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanone, 1-(1-naphthalenyl)-, oxime

CAS Number

100485-51-6

Product Name

Ethanone, 1-(1-naphthalenyl)-, oxime

IUPAC Name

(NE)-N-(1-naphthalen-1-ylethylidene)hydroxylamine

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C12H11NO/c1-9(13-14)11-8-4-6-10-5-2-3-7-12(10)11/h2-8,14H,1H3/b13-9+

InChI Key

KHNGQTJKEPANSZ-UHFFFAOYSA-N

SMILES

CC(=NO)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CC(=NO)C1=CC=CC2=CC=CC=C21

Ethanone, 1-(1-naphthalenyl)-, oxime, also known as 1-(naphthalen-1-yl)ethanone oxime, is a chemical compound with the molecular formula C12_{12}H11_{11}NO. It features a naphthalene ring substituted with an ethanone oxime group, which gives it unique chemical properties and potential biological activities. The compound is categorized under oximes, which are derivatives of aldehydes and ketones formed by the reaction with hydroxylamine. Its structure can be represented as follows:

  • Chemical Structure:

    Ethanone, 1-(1-naphthalenyl)-, oxime Structure

  • Anti-inflammatory properties: One supplier lists this compound as a hydrogen bond donor that has been used in research on inflammatory skin diseases like atopic dermatitis []. However, further details on the research or its effectiveness are not publicly available and require further investigation.
Typical of oximes:

  • Formation: The compound is synthesized by reacting 1-(1-naphthalenyl)ethanone with hydroxylamine hydrochloride. This reaction typically occurs in the presence of a base to facilitate the formation of the oxime group.
  • Rearrangement: Oximes can undergo Beckmann rearrangement to yield amides when treated with acids or specific catalysts.
  • Reduction: The oxime functional group can be reduced to form amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Research indicates that derivatives of ethanone, 1-(1-naphthalenyl)-, oxime exhibit various biological activities:

  • Anticonvulsant Properties: Some studies have demonstrated that certain oxime derivatives possess anticonvulsant effects, making them potential candidates for treating epilepsy and other seizure disorders .
  • Antimicrobial Activity: Compounds related to ethanone, 1-(1-naphthalenyl)-, oxime have shown effectiveness against various bacteria and fungi, including Staphylococcus aureus and Candida albicans .

The synthesis of ethanone, 1-(1-naphthalenyl)-, oxime can be achieved through several methods:

  • Conventional Synthesis:
    • Reaction of 1-(naphthalen-1-yl)ethanone with hydroxylamine hydrochloride in an alcoholic solution.
    • The pH is adjusted to promote the reaction, followed by refluxing the mixture.
  • Microwave-Assisted Synthesis:
    • Utilizing microwave irradiation to enhance reaction rates and yields compared to conventional heating methods .
  • O-Alkylation:
    • Further modifications can be made by O-alkylating the oxime using various alkyl halides to produce oxime ethers .

Ethanone, 1-(1-naphthalenyl)-, oxime has several applications in different fields:

  • Pharmaceutical Development: Its derivatives are being explored for their potential as anticonvulsant and antimicrobial agents.
  • Chemical Intermediates: It serves as a precursor in organic synthesis for producing more complex molecules.

Interaction studies have focused on understanding how ethanone, 1-(1-naphthalenyl)-, oxime interacts with biological systems:

  • Neurotoxicity Assessments: Evaluations have been conducted to determine the safety profile of its derivatives in animal models during anticonvulsant testing .
  • Antimicrobial Efficacy: Studies have assessed the effectiveness of these compounds against various pathogens using microdilution broth methods to determine minimum inhibitory concentrations .

Ethanone, 1-(1-naphthalenyl)-, oxime shares similarities with other naphthalene-derived compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Ethanone, 1-(2-naphthalenyl)-oximeC12_{12}H11_{11}NOAnticonvulsant properties; similar synthesis method
Ethanone, 2-(naphthalen-2-yl)-oximeC12_{12}H11_{11}NODifferent position on naphthalene affects activity
NaphthaleneC10_{10}H8_{8}Parent structure; lacks functional groups
AcetophenoneC8_{8}H8_{8}OKetone without naphthalene; different reactivity

Ethanone, 1-(1-naphthalenyl)-, oxime stands out due to its specific structural configuration that influences its biological activity and potential applications in medicinal chemistry.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

185.084063974 g/mol

Monoisotopic Mass

185.084063974 g/mol

Heavy Atom Count

14

Wikipedia

SBB056832

Dates

Last modified: 08-20-2023

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